![molecular formula C5HCl2N3S B076482 5,7-Dichlorothiazolo[5,4-d]pyrimidine CAS No. 13479-88-4](/img/structure/B76482.png)
5,7-Dichlorothiazolo[5,4-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of thiazolo[5,4-d]pyrimidines, including derivatives such as 5,7-dichlorothiazolo[5,4-d]pyrimidine, can be achieved through various synthetic routes. For instance, Liu et al. (2005) described a single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines by reacting commercially available 4,6-dichloro-5-aminopyrimidine with isothiocyanates, which proceeds in good to excellent yields (Liu, Patch, Schubert, & Player, 2005). Chen et al. (2012) developed a facile and efficient method for synthesizing 5,7-disubstituted thiazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones, showcasing the versatility of thiazolopyrimidine chemistry (Chen, Li, Zhou, Song, & Xu, 2012).
Molecular Structure Analysis
The molecular structure of thiazolopyrimidines, including this compound, is characterized by the fusion of thiazole and pyrimidine rings. This structural arrangement contributes to the compound's chemical stability and reactivity. The crystal structure of thiazolopyrimidine derivatives has been determined using X-ray crystallography, providing detailed insights into their 3D arrangement and molecular interactions (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).
Chemical Reactions and Properties
Thiazolopyrimidines undergo a range of chemical reactions, facilitating the introduction of diverse functional groups and the synthesis of novel derivatives. For example, Lim et al. (2021) described a traceless solid-phase synthesis approach for thiazolo[4,5-d]pyrimidine libraries, showcasing the compound's versatility for drug discovery (Lim, Abdildinova, & Gong, 2021).
Scientific Research Applications
Synthesis and Application in Drug Development :
- Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines : A process for preparing 2-amino-7-chlorothiazolo[5,4-d]pyrimidines was developed, showcasing their utility as intermediates in synthesizing differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines, which have potential applications in drug development (Liu, Patch, Schubert, & Player, 2005).
Anticancer Activities :
- Thiazolo[5,4-d]pyrimidines in Anticancer Research : Thiazolo[5,4-d]pyrimidines have shown significant antiproliferative and apoptosis-inducing activity against various cancer cell lines, including lung, epidermal, glioblastoma, pancreatic, prostate, leukemia, and breast cancer cells (Singh et al., 2013).
Antimicrobial and Antifungal Properties :
- Antimicrobial Activity of Pyrimidine Derivatives : Certain thiazolo[5,4-d]pyrimidine derivatives exhibit promising antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).
Immunosuppressive Agents :
- Novel Immunosuppressive Agents : Thiazolo[5,4-d]pyrimidines have been identified as a new class of immunosuppressive agents, showing potent activity in assays related to organ transplantation rejection and demonstrating in vivo efficacy (Jang et al., 2011).
Synthesis for Drug Discovery Libraries :
- Facile and Efficient Synthesis for Drug Discovery : An efficient approach for the synthesis of 5,7-disubstituted thiazolo[5,4-d]pyrimidines was developed, useful for constructing drug discovery libraries due to the easy availability of substrates and structural diversity (Chen et al., 2012).
Mechanism of Action
Target of Action
5,7-Dichlorothiazolo[5,4-d]pyrimidine is a versatile building block that has been used in the synthesis of a variety of compounds . It has been used to prepare inhibitors for several key enzymes, including spleen tyrosine kinase (Syk) , mammalian target of rapamycin (mTOR) , and PI3Kδ . These enzymes play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
Given its use in the synthesis of various inhibitors, it likely interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function .
Biochemical Pathways
This compound affects several biochemical pathways through its inhibition of key enzymes. For instance, by inhibiting Syk, it can affect B-cell receptor signaling . By inhibiting mTOR, it can affect the PI3K/Akt/mTOR signaling pathway , which is involved in cell cycle progression and growth . By inhibiting PI3Kδ, it can affect various cellular functions, including cell growth and survival .
Pharmacokinetics
It is known to be soluble inDMF and DMSO , but insoluble in ethanol and PBS (pH 7.2) . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific inhibitors it is used to synthesize. For instance, inhibitors of Syk, mTOR, and PI3Kδ can lead to the inhibition of cell growth and proliferation, and induce apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution in the body . Furthermore, it should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Safety and Hazards
properties
IUPAC Name |
5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBGDWLYHQAUQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(S1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346104 | |
Record name | 5,7-dichlorothiazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13479-88-4 | |
Record name | 5,7-dichlorothiazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing a convenient synthesis for 5,7-Dichlorothiazolo[5,4-d]pyrimidine?
A1: While the provided abstracts [, ] do not delve into the specific applications of this compound, the titles highlight that the research focuses on establishing a "convenient synthesis." This suggests that this compound likely serves as a valuable building block or intermediate in the synthesis of more complex molecules with potential biological activity or other applications. Developing an efficient and practical synthesis route is crucial for further exploration and potential utilization of this compound in various research fields.
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